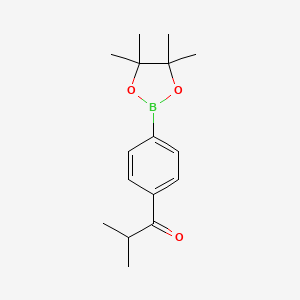

4-Isobutyrylphenylboronic acid pinacol ester

Description

4-Isobutyrylphenylboronic acid pinacol ester (CAS: 1033753-01-3) is a boronic ester derivative featuring a phenyl ring substituted at the para position with an isobutyryl group (COCH(CH₃)₂) and a pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety. Its molecular formula is C₁₆H₂₁BO₃ (calculated based on structural analogs), and it is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and materials science . The pinacol ester group enhances stability and solubility compared to the free boronic acid, making it a preferred intermediate in organic synthesis .

Properties

IUPAC Name |

2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO3/c1-11(2)14(18)12-7-9-13(10-8-12)17-19-15(3,4)16(5,6)20-17/h7-11H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIQIMZJZLXMDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutyrylphenylboronic acid pinacol ester typically involves the reaction of 4-isobutyrylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Isobutyrylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenols or quinones.

Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

Oxidation: Phenols or quinones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-Isobutyrylphenylboronic acid pinacol ester has numerous applications in scientific research:

Chemistry: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Isobutyrylphenylboronic acid pinacol ester involves the formation of a boronate complex with a transition metal catalyst, such as palladium, in Suzuki–Miyaura coupling reactions. This complex facilitates the transmetalation step, where the boronic ester transfers its organic group to the metal catalyst, leading to the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogs differ in their aryl substituents, which influence solubility, reactivity, and applications:

Key Findings :

- Pinacol esters generally exhibit superior solubility in organic solvents compared to free boronic acids. For example, phenylboronic acid pinacol ester shows 10–20× higher solubility in chloroform than phenylboronic acid .

- Electron-withdrawing groups (e.g., acetyl, isobutyryl) reduce polarity, enhancing solubility in non-polar solvents, while hydrophilic substituents (e.g., carboxymethyl) favor polar solvents .

Reactivity in Cross-Coupling Reactions

The reactivity of boronic esters in Suzuki-Miyaura couplings depends on steric and electronic effects of substituents:

Key Findings :

Key Findings :

Key Findings :

Biological Activity

4-Isobutyrylphenylboronic acid pinacol ester (CAS: 2096341-83-0) is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids and their esters are known for their ability to form reversible covalent bonds with diols, making them valuable in various biochemical applications, including drug design and synthesis. This article delves into the biological activity of this compound, exploring its mechanisms, case studies, and relevant research findings.

- Molecular Formula : C16H23BO3

- Molecular Weight : 274.163 g/mol

- Purity : Typically ≥98%

The biological activity of this compound is primarily attributed to its interaction with biomolecules through boronate ester formation. This interaction can influence various cellular processes, including:

- Inhibition of Enzymatic Activity : Boronic acids can inhibit proteases and other enzymes by binding to their active sites.

- Modulation of Signal Transduction Pathways : The compound may affect pathways involved in cell proliferation and apoptosis by interacting with signaling molecules.

Anticancer Properties

Research indicates that boronic acid derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that compounds similar to this compound inhibited the growth of various cancer cell lines through cell cycle arrest and apoptosis induction.

Antidiabetic Effects

Boronic acids have been explored for their potential in diabetes management due to their ability to enhance insulin signaling. Preliminary studies suggest that this compound may improve glucose uptake in insulin-sensitive tissues.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer effects | The compound inhibited proliferation in breast cancer cell lines (MCF-7) with IC50 values indicating significant cytotoxicity. |

| Study 2 | Assess antidiabetic potential | Demonstrated enhanced glucose uptake in adipocytes treated with the compound compared to controls. |

Research Findings

- Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted the efficacy of boronic acid derivatives in targeting cancer cells. The study found that derivatives similar to this compound showed significant inhibition of tumor growth in vivo models .

- Glucose Regulation : Research has shown that boronic acids can influence glucose metabolism. A study indicated that treatment with boronic acid derivatives resulted in improved insulin sensitivity and glucose tolerance in diabetic mice models .

- Enzyme Inhibition : A detailed analysis revealed that this compound effectively inhibited serine proteases, suggesting its potential as a therapeutic agent for diseases involving dysregulated protease activity .

Q & A

Q. What is the molecular structure and key physicochemical properties of 4-Isobutyrylphenylboronic acid pinacol ester?

The compound has a molecular formula of CHBO (or similar, depending on substituents) and features a boronic ester group (B-O) stabilized by pinacol (a diol), with an isobutyryl substituent on the phenyl ring. Key properties include a molecular weight of ~246.11 g/mol, a melting point range of 59–62°C, and a boiling point of ~80°C at 0.1 Torr . Structural characterization typically employs / NMR, FT-IR, and mass spectrometry, though specific spectral data are not provided in the evidence.

Q. What are the recommended synthesis protocols for boronic acid pinacol esters like this compound?

General synthesis involves reacting phenylboronic acids with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. For example, a typical procedure uses bis(pinacolato)diboron in the presence of a palladium catalyst for Suzuki-Miyaura cross-coupling precursors. However, direct synthesis details for this specific compound are not provided; researchers should adapt protocols from analogous boronic esters .

Q. How should researchers handle and store this compound to ensure stability?

The compound is moisture-sensitive and should be stored in a sealed container under inert gas (e.g., N) at 4–8°C . Contradictions exist in the evidence: some sources recommend refrigeration , while others suggest ambient storage . For consistency, prioritize refrigeration and use desiccants to minimize hydrolysis.

Advanced Research Questions

Q. What strategies optimize the reactivity of this compound in cross-coupling reactions?

Reactivity in Suzuki-Miyaura couplings depends on the electronic effects of the isobutyryl group. To enhance efficiency:

- Use anhydrous solvents (e.g., THF, DMF) and rigorously exclude oxygen.

- Optimize catalyst systems (e.g., Pd(PPh) or SPhos ligands) and base (e.g., KCO) to stabilize the boronate intermediate .

- Monitor reaction progress via TLC or HPLC, as boronic esters can hydrolyze to inactive boronic acids under aqueous conditions .

Q. How can contradictions in experimental data (e.g., reaction yields) be resolved when using this compound?

Discrepancies may arise from:

- Moisture contamination : Validate solvent dryness (e.g., molecular sieves) and reaction setup inertness .

- Substituent interference : The electron-withdrawing isobutyryl group may slow transmetallation; adjust reaction temperature (e.g., 80–100°C) or use microwave-assisted synthesis .

- Analytical errors : Cross-verify product purity using NMR to confirm boronate integrity .

Q. What are the applications of this compound in designing biomolecular probes or sensors?

Boronic esters reversibly bind diols (e.g., sugars), enabling applications in:

Q. How does the isobutyryl substituent influence the compound’s reactivity compared to other boronic esters?

The isobutyryl group (electron-withdrawing) reduces electron density at the boron center, potentially:

- Slowing transmetallation in cross-couplings but improving selectivity for electron-deficient partners.

- Enhancing stability against protodeboronation in acidic conditions . Comparative studies with acetyl or methoxy-substituted analogs (e.g., 4-Acetylphenylboronic acid pinacol ester ) are recommended.

Methodological Considerations

Q. What analytical techniques are critical for characterizing and validating this compound?

- NMR Spectroscopy : / for structural confirmation; NMR to assess boron environment (δ ~28–30 ppm for pinacol esters) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks .

- HPLC : Monitor purity and hydrolytic degradation products using C18 columns and acetonitrile/water gradients .

Q. How can researchers mitigate hydrolysis during long-term storage or reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.